molecular formula C19H28N2O5S2 B12104987 (R)-N-[2-(4-Aminophenyl)propyl]propane-2-sulfonamide

(R)-N-[2-(4-Aminophenyl)propyl]propane-2-sulfonamide

Cat. No.: B12104987
M. Wt: 428.6 g/mol
InChI Key: ZFKWUARKMMYOON-UHFFFAOYSA-N
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Description

®-N-(2-(4-Aminophenyl)propyl)propane-2-sulfonamide 4-methylbenzenesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an aminophenyl group, a sulfonamide group, and a 4-methylbenzenesulfonate moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2-(4-Aminophenyl)propyl)propane-2-sulfonamide 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Aminophenyl Intermediate: The synthesis begins with the preparation of the 4-aminophenyl intermediate through nitration of benzene followed by reduction.

    Alkylation: The aminophenyl intermediate is then alkylated with a suitable alkyl halide to introduce the propyl group.

    Sulfonamide Formation: The alkylated product undergoes sulfonamide formation by reacting with a sulfonyl chloride.

    Final Coupling: The final step involves coupling the sulfonamide with 4-methylbenzenesulfonate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-N-(2-(4-Aminophenyl)propyl)propane-2-sulfonamide 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quaternary ammonium cations.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(2-(4-Aminophenyl)propyl)propane-2-sulfonamide 4-methylbenzenesulfonate is used as a reagent in organic synthesis, particularly in the formation of complex molecules through multi-step reactions.

Biology

In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications, including its role as an inhibitor of certain enzymes involved in disease pathways.

Industry

In the industrial sector, the compound is used in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ®-N-(2-(4-Aminophenyl)propyl)propane-2-sulfonamide 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction is facilitated by the unique structural features of the compound, including its aminophenyl and sulfonamide groups.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-Aminophenyl)ethyl)propane-2-sulfonamide
  • N-(2-(4-Aminophenyl)propyl)butane-2-sulfonamide
  • N-(2-(4-Aminophenyl)propyl)propane-2-sulfonamide

Uniqueness

®-N-(2-(4-Aminophenyl)propyl)propane-2-sulfonamide 4-methylbenzenesulfonate is unique due to the presence of the 4-methylbenzenesulfonate moiety, which enhances its chemical reactivity and biological activity compared to similar compounds. This structural feature allows for more diverse applications in various scientific fields.

Properties

IUPAC Name

N-[2-(4-aminophenyl)propyl]propane-2-sulfonamide;4-methylbenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S.C7H8O3S/c1-9(2)17(15,16)14-8-10(3)11-4-6-12(13)7-5-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,9-10,14H,8,13H2,1-3H3;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKWUARKMMYOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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